3-Hydroxyphenyl benzoate

Description

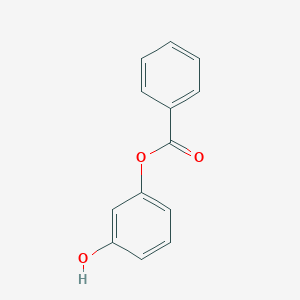

Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxyphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDESWOTWNNGOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1038878 | |

| Record name | Resorcinol monobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,3-Benzenediol, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

136-36-7 | |

| Record name | Resorcinol, monobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resorcinol monobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyphenyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Resorcinol monobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyphenyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESORCINOL MONOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/942E82KUWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxyphenyl Benzoate

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-hydroxyphenyl benzoate (also known as resorcinol monobenzoate), a valuable chemical intermediate. The document is intended for an audience of researchers, scientists, and professionals in drug development and materials science. It delves into the mechanistic details, experimental protocols, and comparative analysis of the principal synthesis routes: the Schotten-Baumann reaction and Fischer-Speier esterification. Emphasis is placed on the critical aspects of achieving selective mono-esterification of the bifunctional starting material, resorcinol. Furthermore, this guide outlines standard procedures for the purification and analytical characterization of the final product, supported by spectroscopic data and visual workflows to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound (CAS No: 136-36-7) is an aromatic ester that serves as a crucial building block in the synthesis of a wide array of more complex molecules. Its structure, featuring both a phenolic hydroxyl group and a benzoate ester moiety, imparts a unique reactivity profile that is leveraged in the development of pharmaceuticals, agrochemicals, and polymers. Notably, it has been investigated for its utility as a UV stabilizer and an antioxidant.[1] The strategic synthesis of this compound, particularly the challenge of achieving selective mono-benzoylation of resorcinol, is a subject of considerable interest in synthetic organic chemistry.

Synthetic Pathways: A Comparative Analysis

The synthesis of this compound primarily revolves around the esterification of resorcinol with a benzoic acid derivative. The two most prominent methods are the Schotten-Baumann reaction, utilizing an activated acyl chloride, and the Fischer-Speier esterification, which employs benzoic acid under acidic catalysis. A third, less common, approach involves the transesterification from resorcinol dibenzoate.

Pathway I: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely employed method for the synthesis of esters from alcohols and acyl chlorides in the presence of a base.[2][3] This approach is particularly advantageous due to its relatively high reaction rates at ambient temperatures.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The base, typically aqueous sodium hydroxide, deprotonates the phenolic hydroxyl group of resorcinol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of benzoyl chloride. The resulting tetrahedral intermediate subsequently collapses, expelling a chloride ion to yield the final ester product, this compound. A critical challenge in this synthesis is the potential for di-acylation, leading to the formation of resorcinol dibenzoate. Controlling the stoichiometry of the reactants and the reaction conditions, particularly pH, is paramount to favor the desired mono-ester.[4]

Diagram 1: Schotten-Baumann Reaction Mechanism

The following protocol is adapted from a patented process designed to maximize the yield of the mono-ester.[4]

Materials:

-

Resorcinol

-

Benzoyl Chloride

-

Sodium Hydroxide (NaOH)

-

Acetone

-

Water

-

Hydrochloric Acid (HCl) for potential pH adjustment

Procedure:

-

Prepare a 15-20% aqueous solution of resorcinol in a reaction vessel equipped with a stirrer, thermometer, and pH meter.

-

Adjust the pH of the resorcinol solution to between 8.0 and 8.3 by the gradual addition of an aqueous sodium hydroxide solution.

-

Bring the temperature of the solution to 19-21°C.

-

Slowly add benzoyl chloride to the solution while maintaining vigorous stirring. The pH of the reaction mixture should be continuously monitored and maintained within the 8.0-8.3 range by the controlled addition of sodium hydroxide solution.

-

After the addition of benzoyl chloride is complete, continue stirring for a period to ensure the reaction goes to completion.

-

The crude this compound will precipitate out of the solution. Collect the solid by suction filtration.

-

Wash the crude product with hot water (80-90°C) to remove unreacted resorcinol and other water-soluble impurities.

-

For further purification, the crude product can be recrystallized from an acetone-water mixture.[4]

Pathway II: Fischer-Speier Esterification

Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5] While generally effective for simple alcohols, its application to phenols can be more challenging due to their lower nucleophilicity.

The reaction mechanism begins with the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of resorcinol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to facilitate the elimination of a water molecule, ultimately yielding the ester. The reaction is reversible, and to drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation with a suitable solvent like toluene or xylene.[6][7]

Diagram 2: Fischer-Speier Esterification Workflow

This generalized protocol is based on established procedures for Fischer esterification.[6][7][8][9]

Materials:

-

Resorcinol

-

Benzoic Acid

-

p-Toluenesulfonic acid or concentrated Sulfuric Acid (catalyst)

-

Toluene or Xylene (solvent)

-

Sodium Bicarbonate solution (for washing)

-

Brine (for washing)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (drying agent)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine resorcinol, benzoic acid (in slight excess to favor mono-esterification), a catalytic amount of p-toluenesulfonic acid, and toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated solution of sodium bicarbonate (to remove unreacted benzoic acid and the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Pathway III: Transesterification from Resorcinol Dibenzoate

A less direct but viable route involves the reaction of resorcinol dibenzoate with an excess of resorcinol in the presence of a catalyst such as sodium methoxide.[2] This method is particularly useful for converting the often-formed dibenzoate byproduct back to the desired monobenzoate.

Purification and Characterization

Purification of this compound typically involves recrystallization or column chromatography. The purity of the final product should be assessed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₃H₁₀O₃ |

| Molecular Weight | 214.22 g/mol |

| Melting Point | 133-135 °C |

| Appearance | White to off-white crystalline solid |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the resorcinol and benzoate moieties, as well as a signal for the phenolic hydroxyl proton. The integration of these signals will confirm the 1:1 ratio of the two aromatic rings.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbon atoms bonded to the hydroxyl and ester oxygen atoms.[10]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the phenolic O-H stretch, the ester C=O stretch, and C-O stretching vibrations, as well as absorptions corresponding to the aromatic C-H and C=C bonds.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.[11]

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with the Schotten-Baumann reaction and Fischer-Speier esterification being the most prominent. The choice of method will depend on factors such as the desired scale of the reaction, the availability of starting materials, and the required purity of the final product. Careful control of reaction conditions, particularly in the Schotten-Baumann reaction, is essential to maximize the yield of the desired mono-ester and minimize the formation of the dibenzoate byproduct. The protocols and analytical data presented in this guide provide a solid foundation for the successful synthesis and characterization of this important chemical intermediate.

References

- ChemicalBook. RESORCINOL MONOBENZOATE synthesis. URL: https://www.chemicalbook.com/synthesis/136-36-7.html

- U.S. Patent 2,571,703. Process of manufacturing resorcinol monobenzoate. Granted October 16, 1951. URL: https://patents.google.

- U.S. Patent 2,588,978. Process of manufacturing resorcinol monobenzoate. Granted March 11, 1952. URL: https://patents.google.

- Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. Published August 23, 2023. URL: https://www.chemistrynotes.com/organic-chemistry/schotten-baumann-reaction/

- Fischer Esterification Procedure. URL: https://www.cpp.edu/~psbeauchamp/pdf/316L/Fischer_ester_proc.pdf

- BYJU'S. Schotten Baumann Reaction. Published November 17, 2019. URL: https://byjus.com/chemistry/schotten-baumann-reaction/

- Wikipedia. Schotten–Baumann reaction. URL: https://en.wikipedia.org/wiki/Schotten%E2%80%93Baumann_reaction

- Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. URL: https://www.vedantu.com/chemistry/schotten-baumann-reaction

- RASAYAN Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. URL: https://rasayanjournal.co.in/admin/php/upload/21_pdf.pdf

- Google Patents. Process for the preparation of 4-hydroxyphenyl benzoate derivatives. URL: https://patents.google.

- Cambridge University Press. Schotten-Baumann Reaction. URL: https://www.cambridge.org/us/universitypress/subjects/chemistry/organic-chemistry/name-reactions-organic-synthesis/media/9788175968295_excerpt.pdf

- ChemScene. 136-36-7 | Resorcinol, monobenzoate. URL: https://www.chemscene.

- Studylib. Fischer Esterification: Benzoic Acid Lab Manual. URL: https://studylib.

- OperaChem. Fischer Esterification-Typical Procedures. Published January 5, 2024. URL: https://operachem.

- ChemBK. Benzoic acid resorcinol ester. URL: https://www.chembk.

- BenchChem. Application Notes and Protocols: Synthesis of (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl). URL: https://www.benchchem.

- ResearchGate. Table 2 . 1 H-NMR and 13 C-NMR data of compounds 3a-g (δ ppm; J Hz). URL: https://www.researchgate.net/figure/1-H-NMR-and-13-C-NMR-data-of-compounds-3a-g-d-ppm-J-Hz_tbl2_236141384

- Google Patents. Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use. URL: https://patents.google.

- ChemicalBook. 3-Hydroxybenzoic acid(99-06-9) 13C NMR spectrum. URL: https://www.chemicalbook.com/spectrum/99-06-9_13cnmr.htm

- BenchChem. An In-depth Technical Guide to Methyl 2-(3-hydroxyphenyl)benzoate: Synthesis, Properties, and Future Perspectives. URL: https://www.benchchem.

- Sami Publishing Company. JAOC-2103-1001 (Galley Proof). Published March 28, 2021. URL: http://www.samipubco.com/JAOC/21031001.pdf

- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Published November 16, 2022. URL: https://www.masterorganicchemistry.

- Google Patents. 3-hydroxy benzoate preparation method. URL: https://patents.google.

- Google Patents. Preparation of resorcinol derivatives. URL: https://patents.google.

- Wikipedia. Phenol. URL: https://en.wikipedia.org/wiki/Phenol

- ResearchGate. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. URL: https://www.researchgate.

- PubChem. p-Hydroxyphenyl benzoate. URL: https://pubchem.ncbi.nlm.nih.gov/compound/75549

- ResearchGate. A Green and Convenient Method for Regioselective Mono and Multiple Benzoylation of Diols and Polyols. Published August 6, 2025. URL: https://www.researchgate.

- American Chemical Society. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Published December 27, 2025. URL: https://pubs.acs.org/doi/10.1021/jacs.2c09893

- ResearchGate. (PDF) Selective benzoylation of methyl α-D-mannopyranoside using the dibutyltin oxide and direct methods. URL: https://www.researchgate.net/publication/237568165_Selective_benzoylation_of_methyl_a-D-mannopyranoside_using_the_dibutyltin_oxide_and_direct_methods

Sources

- 1. studylib.net [studylib.net]

- 2. US2588978A - Process of manufacturing resorcinol monobenzoate - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. US2571703A - Process of manufacturing resorcinol monobenzoate - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. RESORCINOL MONOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. personal.tcu.edu [personal.tcu.edu]

- 10. 3-Hydroxybenzoic acid(99-06-9) 13C NMR spectrum [chemicalbook.com]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxyphenyl Benzoate: Chemical Properties, Structure, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3-Hydroxyphenyl benzoate, a molecule of significant interest in organic synthesis and medicinal chemistry. Delving into its core chemical properties, structural attributes, and synthesis, this document serves as a critical resource for professionals engaged in advanced scientific research and development.

Molecular Identity and Physicochemical Properties

This compound, also known as resorcinol monobenzoate, is an aromatic ester with the chemical formula C₁₃H₁₀O₃.[1] It is characterized by a benzoate group attached to a phenol ring at the meta position relative to the hydroxyl group.[2] This structural arrangement is crucial to its chemical behavior and reactivity.

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 136-36-7 | [1][3] |

| Molecular Formula | C₁₃H₁₀O₃ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| IUPAC Name | This compound | [4] |

| Synonyms | Resorcinol monobenzoate, Benzoic acid 3-hydroxyphenyl ester | [5] |

| Appearance | White to yellow to orange crystalline powder | [5] |

| Melting Point | 131-136 °C | [4][5] |

| Solubility | Soluble in methanol | [5] |

| InChI Key | GDESWOTWNNGOMW-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)O | [1] |

Structural Elucidation and Spectroscopic Profile

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300 cm⁻¹), the ester carbonyl (C=O) group (a strong peak around 1730 cm⁻¹), and C-O stretching, as well as aromatic C=C and C-H stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons on both the benzoate and the hydroxyphenyl rings. The proton of the hydroxyl group would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the two aromatic rings, with those attached to oxygen atoms shifted downfield.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 214, corresponding to the molecular weight of the compound.[6] Fragmentation patterns would involve the cleavage of the ester bond.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several established organic chemistry reactions. A common approach involves the esterification of resorcinol (1,3-dihydroxybenzene) with benzoyl chloride.

General Synthesis Pathway

The reaction pathway involves the nucleophilic attack of one of the hydroxyl groups of resorcinol on the electrophilic carbonyl carbon of benzoyl chloride. The use of a base is typically required to deprotonate the phenol and to neutralize the HCl byproduct.

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Schotten-Baumann Reaction)

This protocol is a representative example of a Schotten-Baumann reaction, a common method for synthesizing esters from phenols.[7]

-

Dissolution of Phenol: In a suitable reaction vessel, dissolve resorcinol (1 equivalent) in an aqueous solution of a base, such as 10% sodium hydroxide, to form the phenoxide.

-

Addition of Acylating Agent: While stirring vigorously, add benzoyl chloride (1 equivalent) dropwise to the solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction: Continue stirring for a designated period (e.g., 30 minutes) to ensure the completion of the reaction.

-

Isolation: The product, being an ester, is generally insoluble in the aqueous medium and will precipitate out. Collect the solid product by filtration.

-

Purification: Wash the crude product with water to remove any unreacted starting materials and inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[7]

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups: the ester linkage, the phenolic hydroxyl group, and the two aromatic rings.

-

Ester Hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield 3-hydroxybenzoic acid and phenol.

-

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo etherification, esterification, and other reactions typical of phenols.

-

Electrophilic Aromatic Substitution: Both aromatic rings can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the benzoate group is a deactivating, meta-directing group.

Applications and Areas of Research

This compound and its derivatives are subjects of research in various scientific fields, primarily due to their interesting biological activities.

Antioxidant and Antimicrobial Properties

Phenolic compounds are well-known for their antioxidant properties, which are generally attributed to their ability to scavenge free radicals.[8] Studies on various hydroxylated benzoic acid derivatives have shown that the number and position of hydroxyl groups significantly influence their antioxidant capacity.[9][10] While specific studies on the antioxidant activity of this compound are limited, its phenolic nature suggests potential in this area.[2]

Similarly, phenolic compounds have demonstrated significant antimicrobial activity.[11][12] Research on derivatives of this compound has explored their potential as antibacterial and antifungal agents.[13][14] For instance, certain 4-nitro-benzoate derivatives have been synthesized and evaluated for their antimicrobial and disinfectant properties.[13]

Drug Development and Medicinal Chemistry

The structural motif of this compound is found in more complex molecules with therapeutic potential. For example, derivatives have been investigated as farnesoid X receptor (FXR) antagonists, which are of interest in the treatment of metabolic diseases.[15] Furthermore, related compounds have been explored for their anti-inflammatory and anti-pruritic (anti-itch) properties in dermatological applications.[16]

Material Science

Due to its phenolic structure, this compound has been investigated for its use in polymers and other materials.[2] It can act as a monomer or an additive to impart specific properties, such as UV stability, to the final material.

Safety and Handling

As with any chemical substance, this compound should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard Information for Structurally Related Compounds

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Note: This data is for structurally related compounds and should be used as a reference for handling this compound with care. A specific Safety Data Sheet (SDS) for this compound should be consulted for detailed safety information.[3]

Standard laboratory practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile molecule with a rich chemistry and potential for a range of applications. Its synthesis is straightforward, and its structure offers multiple points for further chemical modification. While research into its specific biological activities is ongoing, the properties of its derivatives suggest that it is a promising scaffold for the development of new therapeutic agents and advanced materials. This guide provides a foundational understanding of this compound, intended to support and inspire further scientific inquiry.

References

- Wang, H., Tang, L., Di, W., & Song, G. (n.d.). Synthesis of a series of derivatives of this compound (2–1)... ResearchGate.

- National Center for Biotechnology Information. (n.d.). Methyl 3-(4-hydroxyphenyl)benzoate. PubChem.

- The Good Scents Company. (n.d.). This compound.

- Sami Publishing Company. (2021). JAOC-2103-1001 (Galley Proof).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- Fisher Scientific. (n.d.). This compound 95.0+%, TCI America™.

- National Center for Biotechnology Information. (n.d.). Benzoic acid 3-hydroxybenzyl ester. PubChem.

- National Institutes of Health. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one.

- Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.

- Congen Pharma. (2025). Unlocking the Secrets of 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid in Modern Medicine.

- Chemistry LibreTexts. (2024). 2.3: Preparation of the Benzoate of Phenol.

- PubMed. (2015). Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists.

- Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (n.d.).

- National Institute of Standards and Technology. (n.d.). 1,3-Benzenediol, monobenzoate. NIST WebBook.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0251291).

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0251291).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0251291).

- LookChem. (n.d.). This compound.

- Xu, Y., et al. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. Journal of Chinese Pharmaceutical Sciences, 30(4), 267-279.

- CP Lab Safety. (n.d.). This compound, 100g.

- MDPI. (n.d.). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity.

- Frontiers. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.

- ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?.

- Bisor Corporation. (2021). SAFETY DATA SHEET - Hydroxyphenyl Propamidobenzoic Acid.

- ScienceDirect. (n.d.). Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates.

- National Institutes of Health. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features.

- ResearchGate. (2016). (PDF) Synthesis, characterization and antimicrobial activity of some novel 3-(2-bromoacetyl)phenyl benzoate dithiocarbamate derivatives.

- National Center for Biotechnology Information. (n.d.). o-Hydroxyphenyl benzoate. PubChem.

- Functional Food Center/Food Science Publisher. (2021). ANTIOXIDANT PROPERTIES OF HYDROXYBENZOIC ACID DERIVATIVES AGAINST SUPEROXIDE RADICAL.

- Cipher Skincare. (2025). Hydroxyphenyl Propamidobenzoic Acid.

- CNR-IRIS. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls.

- MDPI. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.

- PubChemLite. (n.d.). This compound (C13H10O3).

- National Center for Biotechnology Information. (n.d.). p-Hydroxyphenyl benzoate. PubChem.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Buy this compound | 136-36-7 [smolecule.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | 136-36-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 1,3-Benzenediol, monobenzoate [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ffhdj.com [ffhdj.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 13. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 14. researchgate.net [researchgate.net]

- 15. Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cipherskincare.com [cipherskincare.com]

3-Hydroxyphenyl benzoate CAS number 136-36-7

An In-Depth Technical Guide to 3-Hydroxyphenyl Benzoate (CAS 136-36-7)

Introduction

This compound, also widely known as Resorcinol monobenzoate, is an aromatic ester with the CAS number 136-36-7.[1][2][3] This white crystalline powder serves as a versatile intermediate in organic synthesis and has established applications as a UV absorber in plastics and other materials, often under trade names like Eastman Inhibitor RMB.[1][3][4] For researchers in drug development, its scaffold is of particular interest. The presence of multiple functional groups—a phenolic hydroxyl, an ester linkage, and two aromatic rings—provides a rich platform for chemical modification and the exploration of structure-activity relationships (SAR), as demonstrated in the development of novel receptor antagonists.[5] This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and applications in medicinal chemistry.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is critical for its effective use in experimental design, including reaction setup, solvent selection, and purification strategies.

Core Properties

The key physicochemical properties are summarized below, compiled from various chemical data sources.

| Property | Value | Source |

| CAS Number | 136-36-7 | [1][2][3] |

| Molecular Formula | C₁₃H₁₀O₃ | [1][2][3] |

| Molecular Weight | 214.22 g/mol | [2][3] |

| Appearance | White to yellow or orange crystalline powder | [1] |

| Melting Point | 131-136 °C | [2] |

| Boiling Point | ~350 °C (Decomposes) | [1] |

| Solubility | Soluble in ethanol, acetone; limited solubility in water | [1] |

| pKa | 9.12 ± 0.10 (Predicted) | [1] |

| LogP | 2.61 - 2.85 | [3][4] |

| Synonyms | Resorcinol monobenzoate, Benzoic acid m-hydroxyphenyl ester | [1][3][4] |

Chemical Structure

The structure consists of a benzoate group ester-linked to one of the hydroxyl groups of a resorcinol (1,3-dihydroxybenzene) core.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is most commonly achieved via the Schotten-Baumann reaction, involving the acylation of resorcinol with benzoyl chloride. Controlling the reaction stoichiometry and pH is paramount to maximizing the yield of the mono-ester and minimizing the formation of the di-substituted by-product, resorcinol dibenzoate.

Synthesis via Controlled Acylation

This protocol is adapted from established industrial processes that emphasize yield and purity by carefully managing reaction conditions.[6]

Causality: The key to this synthesis is exploiting the difference in acidity between the two hydroxyl groups of resorcinol. By maintaining a slightly alkaline pH (7.5-8.5), only one hydroxyl group is significantly deprotonated to the more nucleophilic phenoxide, favoring the mono-acylation reaction. Higher pH levels would lead to the deprotonation of both hydroxyls, resulting in a higher yield of the dibenzoate by-product. Similarly, precise temperature control (19-21°C) is essential to prevent hydrolysis of the benzoyl chloride and to ensure a controlled reaction rate.[6]

Experimental Protocol:

-

Preparation of Resorcinol Solution: Prepare a 15-20% aqueous solution of resorcinol (e.g., dissolve 110 g of resorcinol in water to make a total volume of ~650 mL).

-

pH and Temperature Adjustment: Transfer the solution to a jacketed reaction vessel equipped with a stirrer, pH meter, and addition funnels. Cool the solution to 19-21°C. Adjust the pH to 7.5-8.5 by the slow addition of a 10% aqueous sodium hydroxide solution.

-

Benzoyl Chloride Addition: Begin the gradual, dropwise addition of the theoretical amount of benzoyl chloride (140.5 g).

-

Reaction Maintenance: Throughout the addition of benzoyl chloride, continuously monitor the pH and temperature. Maintain the pH within the 7.5-8.5 range by co-adding the 10% sodium hydroxide solution. Use the cooling jacket to keep the temperature at 19-21°C.

-

Reaction Completion and Isolation: After the benzoyl chloride addition is complete, continue stirring for an additional hour while maintaining the pH and temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by filtration. Wash the crude product thoroughly with cold water to remove unreacted resorcinol and salts. The product can be further purified by recrystallization from a suitable solvent like ethanol or by leveraging differential solubility in a hot aliphatic alcohol to separate it from any unreacted resorcinol dibenzoate.[7]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and quantity of this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity and for quantification due to its high resolution and sensitivity.

Trustworthiness: The protocol below is a self-validating system. A sharp, symmetrical peak at a consistent retention time confirms the compound's identity against a known standard. The integration of the peak area allows for precise purity determination (% area), and quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocol: HPLC Purity Assay

-

Instrumentation: Utilize an HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for this analysis.[8]

-

Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 40:60 v/v), with a small amount of acid like phosphoric or formic acid (0.1%) to ensure sharp peak shapes by suppressing the ionization of the phenolic hydroxyl group.[4][9]

-

Flow Rate: Set the flow rate to 1.0 mL/min.

-

Detection: Monitor the column effluent using a UV detector set to a wavelength of 280 nm.[8][10]

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Injection: Inject 10 µL of the prepared sample onto the column.

-

Data Analysis: Record the chromatogram. The purity is calculated based on the relative area of the main peak corresponding to this compound.

Caption: General workflow for HPLC analysis of this compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on both rings and a distinct singlet for the phenolic hydroxyl proton.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of functional groups. Key absorptions include a broad peak for the O-H stretch of the phenol (~3300-3500 cm⁻¹), a strong peak for the C=O stretch of the ester (~1730 cm⁻¹), and peaks for C-O stretching and aromatic C=C bonds.[1]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight (m/z 214.22).[1][3] Analysis of the fragmentation pattern can further validate the structure.

Applications in Research and Drug Development

While this compound has industrial uses, its primary value to this audience lies in its role as a versatile building block in medicinal chemistry.

Scaffold for Synthesis of Bioactive Molecules

The structure of this compound is a privileged scaffold. The phenolic hydroxyl group can be alkylated or used in coupling reactions, while the ester can be hydrolyzed to reveal a carboxylic acid and another phenol, allowing for diverse derivatization strategies.[11]

Development of Farnesoid X Receptor (FXR) Antagonists

A compelling application is its use in the discovery of novel Farnesoid X receptor (FXR) antagonists.[5] A high-throughput screen identified a derivative, 3-(tert-butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate, as a moderate FXR antagonist. Subsequent SAR studies revealed that the 3-substituted-4-hydroxyphenyl unit was essential for the antagonistic activity. This work highlights how the core this compound scaffold can be systematically modified to optimize potency and metabolic stability, a cornerstone of modern drug discovery.[5]

Caption: Logical role of 3-HPB in a drug discovery cascade.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust.[12]

-

P280: Wear protective gloves, eye protection, and face protection.[12]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[12]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

-

Incompatibilities: The compound is incompatible with strong oxidizing agents.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

References

- Chemical Properties of 1,3-Benzenediol, monobenzoate (CAS 136-36-7). (n.d.). Cheméo.

- 1,3-Benzenediol, monobenzoate. (n.d.). Cheméo.

- Safety Data Sheet - Resorcinol monobenzoate. (2014, September 9). Chemotechnique Diagnostics.

- Resorcinol monobenzoate. (2018, February 16). SIELC Technologies.

- Process of manufacturing resorcinol monobenzoate. (1952, March 11). Google Patents.

- Wang, H., et al. (n.d.). Synthesis of a series of derivatives of this compound (2–1) and 3-hydroxyphenyl 3-methoxybenzoate (2–2). ResearchGate.

- Resorcinol, 4-bromo-. (n.d.). Organic Syntheses Procedure.

- p-Hydroxyphenyl benzoate. (n.d.). PubChem.

- This compound. (n.d.). TCI (Shanghai) Development Co., Ltd..

- Process of manufacturing resorcinol monobenzoate. (1951, October 16). Google Patents.

- SAFETY DATA SHEET - Hydroxyphenyl Propamidobenzoic Acid. (2021, March 10). Bisor Corporation.

- This compound 95.0+%, TCI America™. (n.d.). Fisher Scientific.

- resorcinol 5701. (n.d.). NIOSH - CDC.

- 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. (n.d.). NIH.

- Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. (2015, October 1). PubMed.

- Unlocking the Secrets of 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid in Modern Medicine. (2025, September 16). Congen Pharma.

- Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities. (n.d.). PMC - NIH.

- Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. (n.d.). PMC - NIH.

- o-Hydroxyphenyl benzoate. (2018, May 16). SIELC Technologies.

- 3-hydroxy benzoate preparation method. (n.d.). Google Patents.

- JAOC-2103-1001 (Galley Proof). (2021, March 28). Sami Publishing Company.

- (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. (n.d.). ResearchGate.

- Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (n.d.). MDPI.

- HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column. (n.d.). SIELC Technologies.

- Hydroxyphenyl Propamidobenzoic Acid. (2025, February 17). Cipher Skincare.

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI.

- Methyl 3-(4-hydroxyphenyl)benzoate. (n.d.). PubChem.

Sources

- 1. Page loading... [guidechem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemeo.com [chemeo.com]

- 4. Resorcinol monobenzoate | SIELC Technologies [sielc.com]

- 5. Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US2571703A - Process of manufacturing resorcinol monobenzoate - Google Patents [patents.google.com]

- 7. US2588978A - Process of manufacturing resorcinol monobenzoate - Google Patents [patents.google.com]

- 8. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. o-Hydroxyphenyl benzoate | SIELC Technologies [sielc.com]

- 10. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. combi-blocks.com [combi-blocks.com]

- 13. chemical-label.com [chemical-label.com]

- 14. v6-file.globalso.com [v6-file.globalso.com]

An In-Depth Technical Guide to 3-Hydroxyphenyl Benzoate (Resorcinol Monobenzoate)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-hydroxyphenyl benzoate, a molecule of significant interest due to its physicochemical properties and diverse applications. This document delves into its chemical identity, synthesis, and key applications, with a particular focus on its role as a UV absorber and its potential utility in pharmaceutical sciences. Detailed experimental protocols, physicochemical data, and spectroscopic analysis are presented to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Nomenclature

This compound, a benzoate ester, is a key organic compound resulting from the formal condensation of benzoic acid and resorcinol.[1] A clear understanding of its nomenclature is fundamental for unambiguous scientific communication.

IUPAC Name: this compound[2]

This systematic name precisely describes the molecular structure, indicating a benzoate group attached to a phenol at the meta-position (position 3) of the benzene ring.

Synonyms: A variety of synonyms are used in literature and commercial contexts, which include:

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in various fields, from materials science to pharmaceutical formulations.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀O₃ | [3][5] |

| Molecular Weight | 214.22 g/mol | [3][5] |

| Appearance | White crystalline solid | |

| Melting Point | 133-135 °C | [6] |

| Boiling Point | Not available | [6] |

| Density | Not available | [6] |

| Solubility | Soluble in water (905.9 mg/L at 25 °C, estimated) | [7] |

| LogP | 2.85 | [4] |

| CAS Number | 136-36-7 | [3][6] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of resorcinol with benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, can be optimized for high yields.

Reaction Principle

The synthesis involves the reaction of one of the hydroxyl groups of resorcinol with the acyl chloride group of benzoyl chloride. The use of a base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The selectivity for mono-esterification over di-esterification can be controlled by stoichiometric adjustments of the reactants.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established esterification procedures.[8][9][10]

Materials:

-

Resorcinol

-

Benzoyl chloride

-

Sodium hydroxide (aqueous solution)

-

Hydrochloric acid (dilute)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

pH meter or pH indicator paper

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution of Resorcinol: In a round-bottom flask, dissolve resorcinol in a suitable amount of deionized water. A patent suggests a 15-20% aqueous solution of resorcinol for optimal yields.[11]

-

pH Adjustment: While stirring, slowly add an aqueous solution of sodium hydroxide to the resorcinol solution until the pH is in the range of 7.5-8.5.[11] This deprotonates one of the hydroxyl groups, forming the more nucleophilic phenoxide.

-

Temperature Control: Cool the reaction mixture to 19-21°C using an ice bath. Maintaining this temperature is critical for achieving high yields of the monobenzoate.[11]

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the reaction mixture from a dropping funnel over a period of 30-60 minutes.

-

Maintaining pH: Throughout the addition of benzoyl chloride, continuously monitor the pH of the reaction mixture and add sodium hydroxide solution as needed to maintain the pH between 7.5 and 8.5.[11]

-

Reaction Completion: After the addition of benzoyl chloride is complete, continue stirring the mixture at 19-21°C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up - Neutralization and Extraction:

-

Carefully neutralize the reaction mixture with dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer with deionized water and then with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid.

-

Finally, wash the organic layer with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a white crystalline solid.

Self-Validation: The success of the synthesis can be validated by determining the melting point of the product and comparing it to the literature value (133-135 °C). Further confirmation can be achieved through spectroscopic analysis (NMR, IR, MS).

Applications

While the primary industrial application of this compound is as a UV absorber in plastics and polymers, its properties suggest potential utility in the pharmaceutical field.[12]

UV Absorber in Polymers and Coatings

This compound is a well-known UV light absorber, particularly effective in protecting cellulosic plastics from degradation by sunlight.[13] Its mechanism of action involves the absorption of harmful UV radiation and its dissipation as heat, thus preventing the photo-oxidation of the polymer matrix. This property is crucial for enhancing the durability and lifespan of plastic materials used in outdoor applications, such as in spectacle frames and steering wheels.[12]

Potential Pharmaceutical Applications

The utility of resorcinol and its derivatives in dermatology is well-established. Resorcinol itself is used in topical formulations for treating skin conditions like acne, eczema, and psoriasis due to its antiseptic and keratolytic properties.[14][15][16][17]

While this compound is not a primary active pharmaceutical ingredient (API) for these conditions, its UV-absorbing properties present an intriguing possibility for its inclusion in topical pharmaceutical formulations. The photostability of a drug is a critical factor in the development of topical products, as many APIs are susceptible to degradation upon exposure to light, which can lead to loss of efficacy and the formation of potentially harmful byproducts.[18][19][20][21]

Hypothetical Application in Photoprotection of Topical Drugs:

This compound could potentially be incorporated into creams, lotions, or ointments as a photostabilizing excipient. Its role would be to absorb UV radiation, thereby protecting a light-sensitive API from photodegradation. This could be particularly beneficial for drugs that are applied to sun-exposed areas of the skin.

Caption: Conceptual diagram of this compound as a photostabilizing agent in a topical drug formulation.

It is important to note that the use of this compound in pharmaceutical formulations would require extensive safety and efficacy testing to ensure its compatibility with the API and other excipients, as well as to rule out any potential for skin irritation or sensitization.[13]

Role as a Processing Aid

In a broader sense, compounds with similar structures can act as processing aids in manufacturing.[22][23] While not a primary function of this compound, its properties could potentially be leveraged in specific polymer-based drug delivery systems where UV curing or processing is involved, although this remains a speculative area requiring further research.

Spectroscopic Analysis

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3500 cm⁻¹), the ester carbonyl (C=O) group (a strong peak around 1730-1750 cm⁻¹), and C-O stretching, as well as absorptions corresponding to the aromatic rings. The NIST WebBook provides a reference IR spectrum for 1,3-Benzenediol, monobenzoate.[2][24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons on both benzene rings, with their chemical shifts and splitting patterns providing detailed structural information. The phenolic hydroxyl proton would appear as a singlet, the position of which can be concentration and solvent-dependent.[25][26][27][28][29]

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the ester carbonyl carbon (around 165-175 ppm) and the aromatic carbons. The carbon attached to the hydroxyl group would also have a distinct chemical shift.[25][26][27]

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (214.22 g/mol ). Fragmentation patterns would likely involve the cleavage of the ester bond, providing further structural confirmation. The NIST WebBook also contains mass spectrometry data for this compound.[2][30][31]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile molecule with well-defined chemical and physical properties. Its synthesis is straightforward, and its primary application as a UV stabilizer is well-established. For the pharmaceutical scientist and drug development professional, its potential as a photostabilizing excipient in topical formulations presents an area worthy of further investigation. This guide has provided a comprehensive overview of the current knowledge on this compound, offering a solid foundation for future research and application development.

References

- This compound - 136-36-7, C13H10O3, density, melting point, boiling point, structural formula, synthesis. (2025-05-20).

- Gearhart, W. M., Hill, Jr., R. O., & Broyles, M. H. (1951). Process of manufacturing resorcinol monobenzoate. U.S. Patent No. 2,571,703. Washington, DC: U.S. Patent and Trademark Office.

- (2013). Synthetic method for hydroquinone monobenzoate. Chinese Patent No. CN103159627A.

- TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. (n.d.).

- 1,3-Benzenediol, monobenzoate. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- Kowalski, K., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8345.

- This compound, 136-36-7. (n.d.). The Good Scents Company.

- Resorcinol in Dermatology. (2024-02-12). Our Dermatol Online, 15(1), 1-5.

- What is Resorcinol used for? (2024-06-15). Patsnap Synapse.

- Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. (n.d.). The Royal Society of Chemistry.

- p-Hydroxyphenyl benzoate. (n.d.). PubChem.

- Esterification Experiment. (n.d.). AWS.

- 1,3-Benzenediol, monobenzoate. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- Resorcinol: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList.

- Contact Allergy to Resorcinol Monobenzoate. (2016). Contact Dermatitis.

- Resorcinol (topical route). (2025-01-31). Mayo Clinic.

- El-Sawy, A. A., et al. (1984). Preparation of resorcinol derivatives. U.S. Patent No. 4,426,332. Washington, DC: U.S. Patent and Trademark Office.

- (2004). Process for the preparation of 4-alkyl resorcinol esters. WIPO Patent Application No. WO2004052827A1.

- Additives and Processing Aids in Pharmaceutical Excipients. (n.d.). Pharmaceutical Technology.

- (PDF) Photostability and Photostabilization of Drugs and Drug Products. (n.d.). ResearchGate.

- Resorcinol monobenzoate. (2018-02-16). SIELC Technologies.

- Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies. (n.d.). PubMed.

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.

- Resorcinol Monobenzoate. (n.d.). Ab Enterprises.

- Photostability of Topical Agents Applied to the Skin: A Review. (n.d.). MDPI.

- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (n.d.).

- Rate-order plot for benzoyl chloride (BC) reaction with phenol in the presence of triethylamine (dichloromethane, 0 °C). (n.d.). ResearchGate.

- 1 H NMR spectra of (top) (3-phenyl-3,4-dihydro-2H-benzo[e]... (n.d.). ResearchGate.

- 3-Hydroxy-benzoic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Resorcinol monobenzoate. (n.d.). Chemotechnique Diagnostics.

- resorcinol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. (n.d.). PharmaCompass.com.

- Studies on the photostability of reserpine in parenteral solutions. (1983). Pharmazie, 38(7), 467-469.

- Phenol. (n.d.). In Wikipedia.

- Processing Aids: Optimizing polymer processing. (n.d.). Greenchemicals.

Sources

- 1. This compound | 136-36-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. 1,3-Benzenediol, monobenzoate [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. Resorcinol monobenzoate | SIELC Technologies [sielc.com]

- 5. bangchemicals.com [bangchemicals.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound, 136-36-7 [thegoodscentscompany.com]

- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. US2571703A - Process of manufacturing resorcinol monobenzoate - Google Patents [patents.google.com]

- 12. chemotechnique.se [chemotechnique.se]

- 13. Contact Allergy to Resorcinol Monobenzoate | Semantic Scholar [semanticscholar.org]

- 14. Resorcinol in Dermatology - Indian Journal of Postgraduate Dermatology [ijpgderma.org]

- 15. What is Resorcinol used for? [synapse.patsnap.com]

- 16. Resorcinol: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 17. Resorcinol (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 18. researchgate.net [researchgate.net]

- 19. Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Studies on the photostability of reserpine in parenteral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pharmtech.com [pharmtech.com]

- 23. Processing Aids: Optimizing polymer processing | Greenchemicals [greenchemicals.eu]

- 24. RESORCINOL MONOBENZOATE(136-36-7) IR2 spectrum [chemicalbook.com]

- 25. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 26. rsc.org [rsc.org]

- 27. files01.core.ac.uk [files01.core.ac.uk]

- 28. researchgate.net [researchgate.net]

- 29. spectrabase.com [spectrabase.com]

- 30. p-Hydroxyphenyl benzoate | C13H10O3 | CID 75549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. 1,3-Benzenediol, monobenzoate [webbook.nist.gov]

The Solubility Profile of 3-Hydroxyphenyl Benzoate: A Technical Guide for Formulation Scientists

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 3-Hydroxyphenyl benzoate (CAS 136-36-7), a compound of interest in pharmaceutical and materials science applications. A comprehensive overview of its physicochemical properties is presented, followed by quantitative solubility data in key organic solvents. This document elucidates the molecular interactions governing solubility and provides a robust, field-proven experimental protocol for solubility determination, empowering researchers and formulation scientists to optimize its application in various solvent systems.

Introduction: Understanding the Significance of Solubility

This compound, also known as Resorcinol Monobenzoate, is a benzoate ester recognized for its utility as a UV absorber and stabilizer in plastics and cosmetic formulations.[1] Its efficacy in these applications is fundamentally linked to its ability to be homogeneously dispersed within a formulation, a state governed by its solubility. For drug development professionals, understanding the solubility of a molecule is a cornerstone of creating effective delivery systems, influencing everything from bioavailability to processability. This guide offers a deep dive into the solubility profile of this compound, moving beyond qualitative statements to provide quantitative data and the scientific principles that underpin it.

The molecular structure, featuring a polar hydroxyl group and a larger, non-polar benzoate moiety, creates a nuanced solubility profile. This dual character dictates its miscibility in various organic solvents and is a key consideration for formulation design.

Physicochemical Properties of this compound

A thorough understanding of a compound's intrinsic properties is a prerequisite for interpreting its solubility behavior. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀O₃ | [2][3] |

| Molecular Weight | 214.22 g/mol | [2][3] |

| CAS Number | 136-36-7 | |

| Appearance | White to yellow crystalline powder | [1][2] |

| Melting Point | 133-135 °C | [4] |

| pKa (Predicted) | 9.12 ± 0.10 | [2] |

| LogP (Predicted) | 3.2 |

The melting point of a solid is a critical parameter as it provides an indication of the strength of the crystal lattice energy that the solvent must overcome. The predicted pKa suggests the hydroxyl group is weakly acidic, a factor that can be exploited in pH-dependent solubility studies, though this is more relevant for aqueous systems. The predicted LogP value indicates a preference for lipophilic environments over aqueous ones.

Quantitative Solubility in Organic Solvents

Quantitative solubility data is paramount for precise formulation development. The following table presents available experimental data for this compound in common organic solvents.

| Solvent | Chemical Class | Solubility ( g/100g of solvent) | Temperature (°C) | Source |

| Acetone | Ketone | 75.2 | 24 | [5] |

| Ethanol | Alcohol | 27.7 | 24 | [5] |

| n-Hexane | Aliphatic Hydrocarbon | < 0.1 | 24 | [5] |

Analysis of Solubility Data and Intermolecular Forces

The experimental data aligns with established chemical principles, primarily the "like dissolves like" paradigm.[6]

-

High Solubility in Acetone: Acetone is a polar aprotic solvent. Its carbonyl group can act as a hydrogen bond acceptor for the hydroxyl group of this compound. Furthermore, its overall polarity and dispersion forces effectively solvate the entire molecule.

-

Good Solubility in Ethanol: Ethanol is a polar protic solvent. It can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the hydroxyl group of the solute.[7] However, the solubility is lower than in acetone, which may be attributed to the energetic cost of disrupting the extensive hydrogen-bonding network within ethanol itself.

-

Insolubility in n-Hexane: n-Hexane is a non-polar solvent. It can only engage in weak van der Waals forces (London dispersion forces). These interactions are insufficient to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) between the this compound molecules in the crystal lattice, resulting in very poor solubility.[5]

Based on these findings, it is predictable that this compound will exhibit good solubility in other polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate, and moderate to good solubility in other short-chain alcohols like methanol and isopropanol. Conversely, it will have poor solubility in non-polar aromatic solvents like toluene and benzene.

Standardized Protocol for Experimental Solubility Determination

To ensure data reliability and reproducibility, a standardized methodology is crucial. The Shake-Flask Method is a widely accepted technique for determining the equilibrium solubility of a compound.[5]

Workflow for Equilibrium Solubility Determination

The following diagram outlines the critical steps in the shake-flask method.

Caption: Workflow of the Shake-Flask Method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (>95% purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is achieved. A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.

-

Sample Collection: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.

-

Quantification (Gravimetric Method): a. Weigh a clean, dry vial. b. Dispense a known volume of the filtered supernatant into the vial and re-weigh to determine the mass of the solution. c. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight is achieved. d. The final weight of the vial contains the dissolved solid. Calculate the solubility (e.g., in g/100g solvent).

-

Quantification (Instrumental Method - e.g., HPLC): a. Prepare a series of standard solutions of this compound of known concentrations. b. Generate a calibration curve by analyzing the standard solutions. c. Dilute the filtered supernatant with a known factor to fall within the linear range of the calibration curve. d. Analyze the diluted sample and determine the concentration using the calibration curve. Back-calculate to find the original concentration in the saturated solution.

Conclusion

The solubility of this compound is governed by its molecular structure, exhibiting high solubility in polar aprotic solvents like acetone and good solubility in polar protic solvents such as ethanol. Its solubility is negligible in non-polar aliphatic solvents like n-hexane. This technical guide provides the foundational quantitative data and a robust experimental framework necessary for scientists and researchers to confidently incorporate this compound into their formulations. Adherence to standardized protocols, such as the shake-flask method detailed herein, is essential for generating reliable and comparable data to accelerate product development and research.

References

- RESORCINOL MONOBENZOATE 136-36-7 wiki. (n.d.). chemicalbuddies.com.

- PubChem. (n.d.). 3-Hydroxybenzoic Acid.

- Wikipedia. (n.d.). Resorcinol.

- PubChem. (n.d.). Resorcinol.

- The Good Scents Company. (n.d.). This compound, 136-36-7.

- lookchem.com. (2025, May 20). This compound - 136-36-7, C13H10O3, density, melting point, boiling point, structural formula, synthesis.

- OSTI.GOV. (1988, December 31). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- PubChem. (n.d.). 3'-Hydroxyphenylacetic acid.

- Chemistry LibreTexts. (2023, January 22). Properties of Esters.

- PubChemLite. (n.d.). This compound (C13H10O3).

- Stenutz. (n.d.). methyl 4-(3-hydroxyphenyl)benzoate.

- Wikipedia. (n.d.). Phenol.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Fisher Scientific. (n.d.). This compound 95.0+%, TCI America™.

- ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents.

- ResearchGate. (n.d.). Synthesis of a series of derivatives of this compound (2–1)....

Sources

- 1. RESORCINOL MONOBENZOATE | 136-36-7 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. parchem.com [parchem.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 3-Hydroxyphenyl Benzoate: Physical Constants, Characterization, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyphenyl benzoate, also known as resorcinol monobenzoate, is an aromatic organic compound with significant applications in various scientific and industrial fields. Its unique chemical structure, featuring both a phenol and a benzoate moiety, imparts properties that make it a valuable intermediate in organic synthesis and a functional ingredient in material science. This guide provides a comprehensive overview of the key physical constants of this compound, detailed protocols for its characterization, and insights into the scientific principles underpinning these methodologies.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Synonyms: Resorcinol monobenzoate, m-Hydroxyphenyl benzoate, Benzoic acid, 3-hydroxyphenyl ester

-

CAS Number: 136-36-7

-

Molecular Formula: C₁₃H₁₀O₃

-

Molecular Weight: 214.22 g/mol

-

Chemical Structure:

-

SMILES: O=C(OC1=CC=CC(O)=C1)C2=CC=CC=C2

-

InChI Key: GDESWOTWNNGOMW-UHFFFAOYSA-N

-

Core Physical and Chemical Constants

The accurate determination of physical constants is fundamental to confirming the identity and purity of a chemical substance. These constants are intrinsic properties that are highly sensitive to impurities.

| Physical Constant | Value | Source(s) |

| Melting Point | 131-135 °C | [1] |

| Boiling Point | 314.35 °C (rough estimate) | |

| Density | 1.1956 g/cm³ (rough estimate) | |

| Solubility | Soluble in Methanol | |

| Appearance | White to yellow to orange powder/crystal |

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk. The following hazard information is derived from its Safety Data Sheet (SDS).

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocol: Melting Point Determination